methyl 3-(bromomethyl)-4-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-90-3 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
The Versatile Intermediate: A Guide to the Synthesis and Application of Methyl 3-(bromomethyl)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
Methyl 3-(bromomethyl)-4-nitrobenzoate is a bifunctional organic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive benzylic bromide and a modifiable methyl ester, coupled with the electron-withdrawing nature of the nitro group, makes it a versatile building block for the construction of a variety of molecular scaffolds. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, designed to empower researchers in their synthetic endeavors.
The strategic placement of the bromomethyl and nitro groups on the benzoate ring activates the benzylic position for nucleophilic substitution, while the nitro group can be readily reduced to an amine, opening avenues for further functionalization. The methyl ester provides a handle for hydrolysis and amide bond formation. This unique combination of reactive sites allows for a stepwise and controlled approach to the synthesis of intricate target molecules.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations is paramount before handling any chemical intermediate.
| Property | Value |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| CAS Number | 88071-90-3 |
| Appearance | Solid (predicted) |
| Storage | 2-8°C, under inert atmosphere |
Safety Profile: this compound is classified as a hazardous substance. It is expected to cause severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is through the radical bromination of the corresponding methyl 3-methyl-4-nitrobenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Caption: Radical bromination of methyl 3-methyl-4-nitrobenzoate.
Protocol: Radical Bromination of Methyl 3-methyl-4-nitrobenzoate
This protocol is adapted from established procedures for the benzylic bromination of similar substrates.[2]
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (or another suitable non-polar solvent like carbon tetrachloride)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-methyl-4-nitrobenzoate (1.0 eq.) in acetonitrile.
-
Add N-bromosuccinimide (1.1-1.2 eq.) and a catalytic amount of AIBN (0.05-0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-15 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted NBS and succinimide byproduct.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is a convenient and safe source of bromine for radical reactions, as it maintains a low concentration of Br₂ in the reaction mixture, minimizing side reactions.
-
AIBN as Radical Initiator: AIBN is a common choice for radical initiation as it decomposes at a predictable rate upon heating to generate radicals, which then initiate the chain reaction.
-
Solvent Choice: Non-polar solvents like acetonitrile or carbon tetrachloride are used to dissolve the reactants and facilitate the radical chain process without interfering with the reaction.
-
Aqueous Workup: The wash with sodium bicarbonate is crucial to neutralize any acidic byproducts and remove water-soluble impurities.
Applications in Organic Synthesis: A Gateway to Molecular Complexity
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles.
N-Alkylation and Synthesis of Heterocycles: The Lenalidomide Precursor Case Study
A prominent application of this class of intermediates is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. A key example is the synthesis of a precursor to Lenalidomide, an immunomodulatory drug.[2] In this synthesis, the nitrogen atom of an amine acts as the nucleophile, attacking the benzylic carbon of the bromomethyl group.
Caption: General workflow for N-alkylation and heterocycle synthesis.
This protocol is based on the synthesis of a key intermediate for Lenalidomide, demonstrating both N-alkylation and subsequent intramolecular cyclization.[2]
Materials:
-
This compound
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (or another suitable base)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Methanol
Procedure:
-
In a reaction flask, suspend 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq.) in DMF or DMSO.
-
Add triethylamine (2.0-2.2 eq.) to the suspension and stir until a clear solution is obtained.
-
Add a solution of this compound (1.0 eq.) in DMF or DMSO to the reaction mixture.
-
Heat the reaction mixture to 50-55°C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product and stir for 1 hour.
-
Filter the precipitate and wash with water.
-
To purify, suspend the crude solid in methanol and stir at 50°C for 30 minutes.
-
Cool to room temperature, filter the solid, and wash with cold methanol to yield the desired product.
Expert Insights:
-
The triethylamine acts as a base to deprotonate the amine hydrochloride, generating the free amine which is the active nucleophile. An excess is used to drive the reaction to completion and neutralize the HBr byproduct.
-
The intramolecular cyclization occurs because the newly formed secondary amine is in close proximity to the methyl ester. The amine attacks the ester carbonyl, leading to the formation of the stable five-membered lactam ring of the isoindolinone core.
O-Alkylation for the Synthesis of Ethers
Phenols and alcohols can be O-alkylated with this compound to form the corresponding ethers. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.
Materials:
-
This compound
-
A substituted phenol
-
Potassium carbonate (or another suitable base)
-
Acetone or DMF
Procedure:
-
To a solution of the phenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) and heat the reaction mixture to 50-60°C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired ether.
S-Alkylation for the Synthesis of Thioethers
Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). The reaction proceeds under similar conditions to O-alkylation, often with a base to generate the thiolate anion.
Materials:
-
This compound
-
A thiol
-
Sodium hydroxide or potassium carbonate
-
Ethanol or DMF
Procedure:
-
Dissolve the thiol (1.0 eq.) in ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) and stir for 15-30 minutes.
-
Add this compound (1.0 eq.) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioether, which can be purified by column chromatography.
Conclusion
This compound is a powerful and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. Its dual reactivity allows for a range of transformations, including N-, O-, and S-alkylation, as well as the construction of heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the effective utilization of this important synthetic building block in their work. As with all chemical research, careful planning, adherence to safety protocols, and thorough characterization of all products are essential for successful and reproducible results.
References
- US Patent 10,392,364 B2, Process for synthesis of lenalidomide. https://patents.google.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. https://www.mdpi.com/1420-3049/22/5/846
- This compound. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/10683691
Sources
Troubleshooting & Optimization
purification of methyl 3-(bromomethyl)-4-nitrobenzoate by recrystallization
An in-depth guide to the , designed for chemistry professionals. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful purification process.
Introduction: The Critical Role of Purity
Methyl 3-(bromomethyl)-4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the synthesis of Lenalidomide.[1][2] The purity of this intermediate is paramount, as impurities can carry through subsequent reaction steps, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[3][4]
This guide serves as a technical support center, offering field-proven insights and troubleshooting strategies to navigate the challenges associated with the recrystallization of this specific compound.
Section 1: Foundational Knowledge: Compound Properties and Solvent Selection
Success in recrystallization begins with a thorough understanding of the compound's properties and the principles of solvent selection.[3]
Physicochemical Properties
A summary of the key properties of this compound is essential for procedural design.
| Property | Value | Source |
| CAS Number | 88071-90-3 | [PubChem][5] |
| Molecular Formula | C₉H₈BrNO₄ | [PubChem][5] |
| Molecular Weight | 274.07 g/mol | [PubChem][5] |
| Appearance | Off-white to pale yellow powder/solid | [ChemicalBook][6], [Home Sunshine Pharma][7] |
| Melting Point | 72-74 °C (Isomer dependent) | [ChemicalBook][6], [Home Sunshine Pharma][7] |
| Storage | 2-8°C, under inert gas | [ChemicalBook][6], [Toronto Research Chemicals][2] |
The Logic of Solvent Selection
The ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold.[8] The impurities, conversely, should either be completely insoluble or remain fully dissolved in the cold solvent.
-
Polarity Considerations : this compound is a moderately polar molecule. The presence of the electron-withdrawing nitro group (—NO₂) and the ester group (—COOCH₃) imparts significant polarity. Therefore, polar solvents are generally good candidates for its dissolution.[8]
-
Recommended Solvents : Alcohols such as methanol or ethanol are often excellent starting points for nitroaromatic compounds.[8][9] They effectively dissolve the compound at their boiling points but have reduced solvating power at lower temperatures.
-
Mixed Solvent Systems : If no single solvent provides the ideal solubility curve, a mixed solvent system (solvent pair) is a powerful alternative.[8][10] A common approach involves dissolving the compound in a minimal amount of a "good" solvent (like ethanol or acetone) in which it is highly soluble, and then adding a "poor" solvent (like water or n-hexane) in which it is insoluble, until the solution becomes cloudy (the saturation point). The solution is then reheated to clarify and cooled slowly. For this compound, an ethanol/water or methanol/water system could be highly effective.
Section 2: Detailed Experimental Protocol for Recrystallization
This protocol provides a self-validating workflow for purifying crude this compound.
Safety First : this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[5] All steps must be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Solvent Selection Test (Small Scale)
-
Place ~20-30 mg of the crude solid into separate small test tubes.
-
Add a potential solvent (e.g., methanol, ethanol) dropwise at room temperature, stirring after each addition.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.
-
If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Add more solvent in small portions until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice-water bath.
-
An ideal solvent is one where the compound dissolves when hot and forms a significant amount of crystalline precipitate when cold.
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).
-
Add the chosen solvent (e.g., ethanol) in small portions.
-
Add a boiling chip or a magnetic stir bar and heat the mixture to a gentle boil on a hot plate, stirring continuously.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. Using excess solvent is a common cause of low yield.[11]
Step 3: Decolorization (If Necessary)
-
If the hot solution is colored due to impurities, remove it from the heat source and allow it to cool slightly to prevent boiling over.
-
Add a very small amount (1-2% by weight of your compound) of activated charcoal (decolorizing carbon) to the solution.[11][12]
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[12]
Step 4: Hot Gravity Filtration (If Charcoal Was Used or Insoluble Impurities are Present)
-
This step removes the charcoal or any insoluble impurities. To prevent premature crystallization in the funnel, use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[12]
-
Fold a piece of fluted filter paper and place it in the stemless funnel.
-
Pour the hot solution through the filter paper quickly in small portions.
-
If crystals form on the filter paper, they can be redissolved by washing with a small amount of fresh, hot solvent.
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent contamination and slow evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[13]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.
Step 6: Collection and Washing of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent . This removes any adhering mother liquor containing dissolved impurities. Using warm or room-temperature solvent will redissolve some of the product, reducing the yield.[11]
-
Break the vacuum before adding the wash solvent to ensure it wets all the crystals, then reapply the vacuum.
Step 7: Drying
-
Keep the vacuum on for at least 10-15 minutes to pull air through the crystals and aid in initial drying.
-
Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely. For faster results, dry in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Step 8: Purity Assessment
-
Measure the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden.
-
Calculate the percent recovery.
Section 3: Recrystallization Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly from a highly concentrated state. The oil often solidifies into an amorphous mass, trapping impurities.
-
Causality: The solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling.
-
Vigorous stirring while cooling can sometimes promote crystallization over oiling.
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: This is a common problem resulting from a supersaturated solution that resists nucleation (the initial formation of crystals).[4]
-
Causality: The energy barrier for crystal formation has not been overcome, or you may have used too much solvent.
-
Solution (in order of preference):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[12][13] The microscopic glass fragments provide a surface for nucleation.
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound.[13] This provides a template for crystal growth.
-
Reduce Solvent Volume: If the first two methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[13]
-
Flash Freeze: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force precipitation. The resulting solid can then be used as seed crystals for the main batch.
-
Q3: My final yield is very low. Where did my product go?
A3: A low yield (e.g., <50% recovery) can result from several procedural errors.[13]
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the solid is the most common cause.[11] More product will remain dissolved in the mother liquor upon cooling. You can try to obtain a "second crop" by evaporating some solvent from the filtrate and re-cooling.
-
Premature Crystallization: Significant product loss can occur during hot filtration if the solution cools and crystallizes in the funnel. Ensure your apparatus is properly pre-heated.[12]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even when cold, recovery will be inherently low.
-
Q4: My recrystallized product is still yellow/brown. How do I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.[11][12]
-
Causality: The colored impurity co-precipitates with your product.
-
Solution: Redissolve the impure product in the minimum amount of hot solvent. Add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal (and the adsorbed color) before proceeding with the cooling and crystallization steps as outlined in the protocol.[12] Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, reducing the yield.[13]
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the single most important step for achieving high purity?
A1: Slow, undisturbed cooling (Step 5). This step is where the purification actually occurs. Rapid cooling or agitation can cause impurities to become trapped within the rapidly forming crystal lattice, defeating the purpose of the procedure.
Q2: Can I use a solvent other than an alcohol?
A2: Yes, other solvents may work. Given the compound's structure, moderately polar solvents like acetone or ethyl acetate could be effective.[10] However, they are more volatile than alcohols, which can make handling more difficult. A solvent-pair system like ethyl acetate/hexane is also a viable option to explore. Empirical testing is always the best approach.[3]
Q3: How do I know if my crude material even needs recrystallization?
A3: The primary indicator is the melting point. If the crude material has a wide melting range (e.g., more than 2-3 °C) or melts at a temperature significantly lower than the literature value, it is impure. A visible color when the pure compound is known to be white or off-white is also a clear sign of impurities.
Q4: Is it possible to get more than 100% recovery?
A4: A recovery greater than 100% is impossible and indicates that the product is not fully dry and still contains residual solvent. Ensure the crystals are thoroughly dried before taking the final mass.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10683691, this compound. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Sources
- 1. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 3-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | CID 10683691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 7. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. southalabama.edu [southalabama.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bromination of Methyl 3-Methyl-4-nitrobenzoate
Welcome to the technical support center for the bromination of methyl 3-methyl-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we will delve into the potential side reactions, provide troubleshooting solutions, and offer optimized protocols to ensure the successful synthesis of the desired product, methyl 2-bromo-3-methyl-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of methyl 3-methyl-4-nitrobenzoate?
The major product is methyl 2-bromo-3-methyl-4-nitrobenzoate. The directing effects of the substituents on the aromatic ring govern the regioselectivity of the bromination. The methyl group is an ortho-, para-director, while the nitro and methyl ester groups are meta-directors. The position ortho to the activating methyl group and meta to the deactivating nitro and ester groups is the most favorable for electrophilic attack.
Q2: Why is my reaction mixture turning dark brown or black?
Dark coloration often indicates the formation of degradation byproducts or charring. This can be caused by excessively high reaction temperatures, the use of a highly concentrated acid catalyst, or a prolonged reaction time. It is crucial to maintain careful temperature control and monitor the reaction's progress.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The most common side products include:
-
Polybrominated species: Dibromo- or even tribromo- products can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Benzylic bromination product: Bromination of the methyl group can occur, especially under conditions that favor free-radical reactions (e.g., exposure to UV light or the presence of radical initiators).
-
Isomeric monobrominated products: While the 2-bromo isomer is the major product, small amounts of other isomers may form.
Q4: Can I use a different brominating agent besides Br₂?
Yes, N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like concentrated sulfuric acid is a common and often milder alternative to liquid bromine for brominating deactivated aromatic rings.[1] This can sometimes offer better control and reduced side reactions.
Q5: How can I effectively remove the unreacted bromine after the reaction?
Unreacted bromine can be quenched by adding a reducing agent such as a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic reddish-brown color of bromine disappears.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the bromination of methyl 3-methyl-4-nitrobenzoate.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the brominating agent. 2. Deactivated aromatic ring is unreactive under the chosen conditions. 3. Reaction temperature is too low. | 1. Ensure the use of a suitable Lewis acid catalyst (e.g., FeBr₃, AlBr₃) with Br₂.[2][3] If using NBS, a strong protic acid like H₂SO₄ is necessary.[1] 2. Increase the reaction temperature cautiously while monitoring for degradation. 3. Consider using a more potent brominating system, such as Br₂ in oleum (fuming sulfuric acid). |
| Formation of Significant Polybrominated Byproducts | 1. Excess of brominating agent. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at the lowest effective temperature. |
| Presence of Benzylic Bromination Product | 1. Reaction conditions favor a free-radical mechanism. 2. Presence of radical initiators (e.g., peroxides). 3. Exposure to UV light. | 1. Conduct the reaction in the dark to avoid photochemical initiation. 2. Ensure all glassware is clean and free of potential radical initiators. 3. The use of a Lewis acid catalyst generally favors the electrophilic aromatic substitution pathway over the radical pathway. |
| Difficulty in Product Purification | 1. Co-elution of isomers or byproducts during column chromatography. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes) to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Recrystallization from a mixed solvent system may also be beneficial.[4] |
Mechanistic Insights
The bromination of methyl 3-methyl-4-nitrobenzoate is an electrophilic aromatic substitution (EAS) reaction. The key to understanding and controlling this reaction lies in appreciating the interplay of the directing effects of the substituents and the reaction mechanism.
The Main Reaction Pathway
The desired reaction proceeds via the formation of a highly electrophilic bromine species, typically through the interaction of molecular bromine with a Lewis acid catalyst like FeBr₃.[5][6] This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][7] Subsequent deprotonation by a weak base regenerates the aromaticity and yields the final product.
Caption: The main pathway for electrophilic bromination.
Key Side Reactions
Understanding the mechanisms of side reactions is crucial for their prevention.
Caption: Common side reaction pathways.
-
Polybromination: The initial monobrominated product is still susceptible to further electrophilic attack, although it is more deactivated than the starting material. If the reaction conditions are too forcing (high temperature, excess bromine), a second bromine atom can be added to the ring.
-
Benzylic Bromination: This side reaction proceeds through a free-radical mechanism. It is typically initiated by light or radical initiators and involves the abstraction of a hydrogen atom from the benzylic methyl group, followed by reaction with bromine. The presence of a nitro group can influence the selectivity of benzylic bromination.[8]
Detailed Protocols
Optimized Protocol for Monobromination
This protocol is designed to maximize the yield of the desired monobrominated product while minimizing side reactions.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve methyl 3-methyl-4-nitrobenzoate (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (0.1 eq) to the solution.
-
Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture again to 0 °C and slowly quench with a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure methyl 2-bromo-3-methyl-4-nitrobenzoate. Alternatively, recrystallization can be employed if the crude product is a solid.[4][9]
Troubleshooting Workflow
This diagram outlines a logical flow for troubleshooting common experimental outcomes.
Caption: A systematic workflow for troubleshooting.
References
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
- Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096.
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Chemblo. (2023, August 9). Bromination of Nitrobenzene [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Cavill, G. W. K. (1946). A note on the bromination of p-nitrotoluene. Journal of the Society of Chemical Industry, 65(4), 124-125.
-
Reddit. (2025, November 12). Major product of bromination of m-nitrotoluene. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.
-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Video]. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
Sources
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- 9. youtube.com [youtube.com]
Technical Support Center: A Guide to the Stable Storage of Methyl 3-(bromomethyl)-4-nitrobenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize methyl 3-(bromomethyl)-4-nitrobenzoate in their work. As a key intermediate in various synthetic pathways, ensuring the stability and purity of this reagent is paramount to achieving reliable and reproducible experimental outcomes. This document details the known stability profile, recommended storage protocols, and potential degradation pathways. Furthermore, it outlines standardized experimental protocols for stability assessment and provides visualizations for key concepts.
Understanding the Molecule: Why Storage Matters
This compound is a highly reactive molecule due to the presence of a benzylic bromide. The benzylic position is susceptible to nucleophilic substitution reactions, making the compound prone to degradation if not stored under appropriate conditions.[1][2] The primary concern during storage is the hydrolysis of the bromomethyl group to a hydroxymethyl group, leading to the formation of methyl 3-(hydroxymethyl)-4-nitrobenzoate. This impurity can significantly impact the outcome of subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the storage and handling of this compound.
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4] The compound is a solid at room temperature and should be kept in a dry environment to prevent hydrolysis.
Q2: I've been storing the compound at room temperature. Is it still usable?
A2: Storage at room temperature, especially in the presence of atmospheric moisture, can lead to hydrolysis. It is crucial to assess the purity of the material before use. A simple Thin Layer Chromatography (TLC) analysis can often reveal the presence of the more polar hydrolysis product. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: The material has changed color from white/off-white to yellow. What does this indicate?
A3: A color change to yellow may indicate decomposition. While the pure compound can be a white to light yellow solid, a noticeable darkening could signify the formation of degradation products.[3] Purity should be checked immediately using the analytical methods described below.
Q4: Are there any solvents I should avoid for long-term storage?
A4: While the compound is soluble in alcoholic solvents like methanol, storing it in such solvents for extended periods is not recommended due to the risk of solvolysis (reaction with the solvent), which is analogous to hydrolysis.[3] If a solution is required for experimental use, it should be prepared fresh. For long-term storage, the neat, solid compound is preferred.[5]
Troubleshooting Decomposition
Q5: I suspect my sample of this compound has decomposed. How can I confirm this?
A5: The primary method to confirm decomposition is through chromatographic analysis.
-
Thin Layer Chromatography (TLC): This is a quick qualitative method. The hydrolysis product, methyl 3-(hydroxymethyl)-4-nitrobenzoate, is more polar than the starting material and will have a lower Rf value on a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity. The hydrolysis product will have a different retention time than the parent compound.
Q6: What is the most likely decomposition product I should be looking for?
A6: The most probable decomposition product is methyl 3-(hydroxymethyl)-4-nitrobenzoate , formed through the hydrolysis of the benzylic bromide. A study on the closely related compound, 4-bromomethyl-3-nitrobenzoic acid, confirmed that the corresponding benzyl alcohol is the major degradation product under hydrolytic conditions.[6]
Analytical Protocols for Purity Assessment
To ensure the integrity of your starting material, the following analytical protocols are recommended.
Protocol 1: Thin Layer Chromatography (TLC) for Rapid Purity Check
This method allows for a quick visual assessment of the presence of the primary hydrolysis impurity.
Materials:
-
TLC silica gel plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization reagent:
Procedure:
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Once the solvent front has reached the top of the plate, remove it and allow it to dry.
-
Visualize the spots under UV light. The presence of a second, more polar spot (lower Rf) indicates a potential impurity.
-
For specific detection of the nitro group, follow the staining protocol below.
Staining Protocol for Nitro Compounds:
-
Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the dried TLC plate with this solution and heat at 100°C for 10-15 minutes. Allow the plate to cool.[8]
-
Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂) and spray it evenly onto the cooled plate.[8]
-
Coupling: Prepare a 0.1% (w/v) solution of β-naphthol in 1M NaOH. Spray the plate with this solution. The presence of aromatic nitro compounds will be indicated by the formation of orange to red spots.[8][9]
| Compound | Expected Rf | Visualization |
| This compound | Higher | UV active, Positive with nitro stain |
| Methyl 3-(hydroxymethyl)-4-nitrobenzoate | Lower | UV active, Positive with nitro stain |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method provides a more accurate determination of purity and can be used to quantify the level of degradation. The following is a suggested starting method based on the analysis of a similar compound.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% formic acid or another suitable buffer to control pH). A starting point could be 60:40 Methanol:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of known concentration of high-purity this compound in the mobile phase or a suitable solvent.
-
Prepare a sample solution of the material to be tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The appearance of a new peak with a different retention time in the sample chromatogram indicates the presence of an impurity. The peak area can be used to quantify the percentage of the main component and the impurity. The hydrolysis product, being more polar, is expected to have a shorter retention time on a C18 column.
Protocol 3: Characterization of Decomposition Product by NMR and Mass Spectrometry
In the event of significant decomposition, confirming the identity of the degradation product is crucial.
-
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum upon hydrolysis of this compound to methyl 3-(hydroxymethyl)-4-nitrobenzoate would be the disappearance of the benzylic bromide singlet (expected around 4.5-5.0 ppm) and the appearance of a benzylic alcohol singlet (expected around 4.7-4.8 ppm) and a hydroxyl proton signal (variable, may exchange with D₂O).
-
Mass Spectrometry: The mass spectrum of the parent compound will show a characteristic isotopic pattern for bromine. The hydrolysis product will have a lower molecular weight corresponding to the replacement of Br (79/81 Da) with OH (17 Da).
Visualizing Decomposition and Troubleshooting
The following diagrams illustrate the primary decomposition pathway and a logical workflow for troubleshooting storage-related issues.
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for ensuring the quality of this compound.
References
-
PubChem. This compound. [Link]
-
PubChem. Methyl 4-bromo-3-nitrobenzoate. [Link]
-
PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]
-
ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
ResearchGate. Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?[Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
Environmental Health & Safety, University of Toronto. Chemical Storage Guidelines. [Link]
-
World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
ResearchGate. What to select for storing your compound: neat vs.in solution?[Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]
-
ResearchGate. (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,...[Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
YouTube. Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. [Link]
Sources
- 1. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
removal of N-bromosuccinimide from methyl 3-(bromomethyl)-4-nitrobenzoate reaction
Welcome to the technical support center for the purification of methyl 3-(bromomethyl)-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this key synthetic intermediate, often synthesized via Wohl-Ziegler bromination of methyl 3-methyl-4-nitrobenzoate using N-bromosuccinimide (NBS). Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the effective removal of unreacted NBS and its primary byproduct, succinimide, leading to a highly pure final product.
The Challenge: Removing N-Bromosuccinimide and Succinimide
The synthesis of this compound typically involves the radical bromination of the corresponding methyl-substituted precursor. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of bromine, which favors the desired benzylic substitution over unwanted side reactions. However, the use of NBS introduces two primary purification challenges: the removal of any unreacted, corrosive NBS and, more commonly, the separation of the desired product from the succinimide byproduct. Both are crystalline solids, and their physical properties can complicate the isolation of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove after my reaction?
The two main impurities you will need to address are:
-
Unreacted N-Bromosuccinimide (NBS): If an excess of NBS was used to drive the reaction to completion, it must be quenched and removed.
-
Succinimide: This is the byproduct of the bromination reaction and is often the most persistent impurity.
Q2: How should I quench the excess NBS at the end of the reaction?
It is crucial to neutralize any remaining NBS before proceeding with the aqueous workup. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are effective for this purpose. These reagents reduce NBS to the more easily managed succinimide.
-
Caution: Be aware that using sodium sulfite under acidic conditions can generate sulfur dioxide (SO₂) gas. Similarly, acidified sodium thiosulfate can disproportionate to form elemental sulfur, which may complicate the workup. It is generally advisable to perform the quench under neutral or slightly basic conditions.
Q3: My main contaminant is succinimide. What is the most effective way to remove it?
The optimal method for succinimide removal depends on the physical properties of your product, this compound. The primary strategies are:
-
Aqueous Wash/Extraction: Succinimide has good water solubility, which can be leveraged to remove it from the organic phase.
-
Filtration: In non-polar solvents where succinimide is poorly soluble, it may precipitate and can be removed by filtration.
-
Trituration/Recrystallization: These techniques rely on solubility differences between the product and succinimide in a chosen solvent system.
-
Flash Column Chromatography: This is a highly effective method for separating the product from both residual NBS and succinimide.
The following sections will provide detailed protocols for each of these approaches.
Q4: I've formed an emulsion during the aqueous workup. How can I break it?
Emulsions are a common frustration, often occurring when using chlorinated solvents or when the aqueous phase is basic. Here are several strategies to resolve them:
-
Patience: Allow the mixture to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break up the microscopic droplets that form the emulsion.
-
Solvent Evaporation: If the emulsion is persistent, and your product is stable, you can evaporate the organic solvent and then redissolve the residue in a fresh portion of solvent for the extraction.
Purification Strategy Decision Workflow
This flowchart provides a logical progression for selecting the most appropriate purification strategy for your reaction mixture.
Caption: Decision workflow for purification of this compound.
Data Presentation: Solubility Profiles
Understanding the solubility of your product and the impurities is paramount for designing an effective purification strategy. The following table provides a qualitative summary of the solubility of the key compounds in common laboratory solvents.
| Solvent | This compound | N-Bromosuccinimide (NBS) | Succinimide |
| Water | Insoluble[1] | Sparingly soluble (14.7 g/L at 25°C)[2] | Soluble[3][4] |
| Methanol | Soluble | Soluble | Soluble[3][4] |
| Ethanol | Soluble | Soluble | Soluble[3][4] |
| Isopropanol | Likely soluble | Soluble | Soluble[5] |
| Dichloromethane | Soluble | Soluble | Sparingly soluble |
| Ethyl Acetate | Soluble | Soluble | Sparingly soluble |
| Toluene | Soluble | Sparingly soluble | Insoluble |
| Hexane | Sparingly soluble | Insoluble | Insoluble |
| Diethyl Ether | Soluble | Sparingly soluble | Insoluble |
Experimental Protocols
Protocol 1: Aqueous Workup for Succinimide Removal
This protocol is the first line of defense for removing the bulk of the succinimide byproduct.
-
Quench Excess NBS: After the reaction is deemed complete, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stir vigorously for 10-15 minutes to quench any unreacted NBS.
-
Dilute and Separate: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.
-
Water Wash: Wash the organic layer with deionized water (2 x volume of the organic layer). This will remove the majority of the succinimide.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts, such as HBr.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Trituration
Trituration is an effective technique for purifying a solid product from more soluble impurities.[6][7]
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble, but succinimide has some solubility. Cold isopropanol or diethyl ether are good starting points.
-
Procedure: Place the crude solid in a flask and add a small amount of the cold trituration solvent. Stir or swirl the suspension vigorously for 15-30 minutes. The desired product should remain as a solid, while the succinimide dissolves in the solvent.
-
Isolation: Collect the purified solid by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the solid under vacuum to remove any residual solvent.
Protocol 3: Purification by Recrystallization
Recrystallization can provide a highly pure crystalline product. A suitable solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Solvent System Selection: Based on the purification of similar compounds, methanol or an ethanol/water mixture are promising solvent systems for recrystallization.[8][9]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Flash Column Chromatography
For the most rigorous purification, especially if the product is an oil or contains multiple impurities, flash column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the standard stationary phase for this type of compound.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Pack a column with silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Safety and Handling
-
This compound: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage, and may cause respiratory irritation.[10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[10][11] It can cause severe skin burns and eye damage. Avoid contact with skin and eyes, and do not breathe the dust.[11] It should be stored away from combustible materials.[10]
-
Succinimide: Succinimide may cause skin, eye, and respiratory irritation.[12]
-
Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations.[2][11] NBS-containing waste is considered hazardous and should be handled by a licensed professional waste disposal service.[2][11]
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
PubChem. (n.d.). Succinimide. National Center for Biotechnology Information. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
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Wikipedia. (n.d.). Trituration. Retrieved from [Link]
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Reddit. (2021, November 22). Trituration. r/Chempros. Retrieved from [Link]
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ChemicalBook. (n.d.). Succinimide. Retrieved from [Link]
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University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
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ResearchGate. (2025, August 5). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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Navigating the Nuances of Post-Reaction Processing: A Technical Guide for Methyl 3-(bromomethyl)-4-nitrobenzoate Chemistry
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with methyl 3-(bromomethyl)-4-nitrobenzoate. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful work-up and purification of your reaction products. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of handling this versatile but reactive compound.
Frequently Asked Questions (FAQs)
Here, we address common queries regarding the work-up of reactions involving this compound.
Q1: What is the initial and most critical step in the work-up of a reaction involving this compound?
The first step is to effectively quench the reaction to stop the formation of further products and byproducts. This is typically achieved by cooling the reaction mixture and adding a suitable quenching agent. For many nucleophilic substitution reactions, pouring the reaction mixture onto ice or into cold water is a standard and effective procedure.[1][2] This not only stops the reaction but also helps to precipitate the organic product, which is generally insoluble in water.[3]
Q2: My product has precipitated from the aqueous quench. What is the best way to isolate it?
Vacuum filtration is the preferred method for isolating a solid product.[1] It is crucial to wash the collected solid with cold water to remove any water-soluble impurities and residual quenching agents.[1] For removing organic, non-polar impurities, a subsequent wash with a cold, non-polar solvent like hexane or a cold polar solvent in which the product has low solubility, such as cold methanol or isopropyl alcohol, can be beneficial.[4][5]
Q3: Are there any specific considerations for aqueous extraction (liquid-liquid extraction) if my product remains in the organic phase?
Yes. While this compound and its derivatives are generally stable, prolonged exposure to strongly acidic or basic aqueous solutions should be avoided to minimize the risk of ester hydrolysis to the corresponding carboxylic acid.[2] If an acid wash is necessary, for instance to remove a basic catalyst or byproduct, a dilute acid (e.g., 1N HCl) should be used, and the extraction should be performed expeditiously. Similarly, a wash with a mild base like saturated sodium bicarbonate solution is preferable to stronger bases to neutralize any acidic components. Always follow with a brine wash to aid in the separation of the aqueous and organic layers and to remove residual water from the organic phase.
Q4: What are the recommended techniques for final purification?
The two primary methods for purifying solid derivatives of this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization: This is often effective for removing small amounts of impurities, especially if the product is highly crystalline. Common solvent systems include ethanol/water mixtures or methanol.[6][7]
-
Column Chromatography: This is the method of choice when dealing with multiple products of similar polarity or for removing baseline impurities.[6] A silica gel stationary phase is typically used, with an eluent system tailored to the polarity of the product.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your work-up procedure.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Quenching | - Incomplete reaction, leaving unreacted starting materials.- Presence of highly soluble impurities.- Product has a low melting point or is not crystalline at room temperature. | - Ensure the reaction has gone to completion using TLC analysis before quenching.[1]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod.[1]- If the product remains oily, proceed with a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate.[2][3] |
| Multiple Spots on TLC After Initial Work-up | - Incomplete reaction.- Formation of side products (e.g., elimination products, over-alkylation).- Hydrolysis of the ester functionality. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purify the crude product using column chromatography on silica gel.[6] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.- If ester hydrolysis is suspected (a more polar spot on TLC), minimize contact with acidic or basic aqueous solutions during work-up. |
| Product is Discolored (Yellow or Brown) | - Presence of nitro-containing impurities or degradation products.- Residual starting materials or reagents. | - Recrystallization is often effective in removing colored impurities.[6] The use of activated charcoal during recrystallization can also help decolorize the product.- A thorough wash of the crude solid with a suitable solvent can remove some colored impurities.- If purification by recrystallization is insufficient, column chromatography is recommended.[6] |
| Low Yield of Isolated Product | - Incomplete reaction.- Product loss during aqueous washes due to some water solubility.- Inefficient precipitation or crystallization. | - Monitor the reaction by TLC to ensure it has reached completion.- If some product remains in the aqueous layer after filtration, perform a back-extraction with an appropriate organic solvent.- When recrystallizing, use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling. |
Experimental Protocol: A Typical Nucleophilic Substitution and Work-up
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) and the subsequent work-up.
Step 1: Reaction
-
In a round-bottom flask, dissolve the nucleophile (Nu-H) and a suitable base (e.g., K₂CO₃, Et₃N) in an appropriate solvent (e.g., acetonitrile, DMF).
-
Add a solution of this compound in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice or cold water.[1][4]
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.[4]
-
If no solid forms, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel (eluent system to be determined by TLC analysis).[6][7]
Visualizing the Work-up Workflow
The following diagram illustrates a typical decision-making process during the work-up of a reaction involving this compound.
Caption: Decision tree for the work-up procedure.
References
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (1947). US2430421A - Process for the purification of mononitro aromatic compounds.
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Key Lenalidomide Intermediates: A Guide for Researchers and Drug Development Professionals
Lenalidomide, a potent immunomodulatory agent, has a complex chemical architecture that necessitates a multi-step synthetic approach. The efficiency and viability of its large-scale production are critically dependent on the synthetic pathways chosen for its key intermediates. This guide provides a comparative analysis of various synthetic routes to crucial lenalidomide intermediates, offering insights into the rationale behind experimental choices and presenting supporting data to inform process development and optimization.
The synthesis of lenalidomide generally involves the coupling of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione. Therefore, the efficient synthesis of these two core fragments is paramount. This guide will focus on the comparative analysis of synthetic routes to these key intermediates.
Part 1: Synthesis of the Phthalic Acid Moiety
A common and critical intermediate for the phthalic acid portion of lenalidomide is 3-nitro-phthalic acid or its derivatives. The strategic introduction of the nitro group is a key step that dictates the subsequent amination to form the final isoindolinone ring system.
Route 1: Direct Nitration of Phthalic Anhydride
One of the most direct approaches involves the nitration of commercially available phthalic anhydride.
-
To a stirred solution of concentrated sulfuric acid, phthalic anhydride is added portion-wise at a controlled temperature (typically below 10 °C).
-
A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is then added dropwise, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by pouring it onto ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and dried to yield a mixture of 3-nitro- and 4-nitrophthalic acids.
This method is straightforward and utilizes readily available starting materials. However, a significant drawback is the formation of a mixture of regioisomers (3-nitro and 4-nitro), which necessitates a challenging separation step, often leading to a lower overall yield of the desired 3-nitro isomer. The harsh reaction conditions, involving strong acids, also present safety and environmental concerns for large-scale production.
Route 2: Oxidation of 2-Methyl-3-nitrobenzoic Acid
An alternative strategy involves the oxidation of a pre-functionalized starting material, such as 2-methyl-3-nitrobenzoic acid.
-
2-Methyl-3-nitrobenzoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide.
-
Potassium permanganate (KMnO4) is added portion-wise to the solution, and the mixture is heated to reflux.
-
The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Upon completion, the hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 3-nitrophthalic acid.
-
The product is collected by filtration, washed with water, and dried.
This route offers excellent regioselectivity, yielding exclusively the desired 3-nitrophthalic acid. However, the use of potassium permanganate, a strong oxidizing agent, on a large scale can be problematic due to safety concerns and the generation of significant amounts of manganese waste.
Part 2: Synthesis of the 3-Aminopiperidine-2,6-dione Moiety
The chiral 3-aminopiperidine-2,6-dione is another critical intermediate. The stereochemistry at the 3-position is crucial for the biological activity of lenalidomide.
Route 1: From L-Glutamine
A common and efficient approach utilizes the readily available and chiral starting material, L-glutamine.
-
L-glutamine is treated with a dehydrating agent, such as thionyl chloride or acetic anhydride, to induce cyclization and form the piperidine-2,6-dione ring.
-
The resulting intermediate is then subjected to a Hofmann rearrangement to convert the amide group to a primary amine, yielding the desired 3-aminopiperidine-2,6-dione.
This route is highly advantageous as it starts from an inexpensive and enantiomerically pure starting material, thus avoiding a separate chiral resolution step. The reactions are generally high-yielding and well-established.
Route 2: Racemic Synthesis and Resolution
An alternative approach involves the synthesis of a racemic mixture of 3-aminopiperidine-2,6-dione, followed by chiral resolution.
-
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate is subjected to hydrolysis and decarboxylation to yield 3-aminoglutaric acid.
-
The resulting diacid is then cyclized, typically by heating with a dehydrating agent, to form racemic 3-aminopiperidine-2,6-dione.
The racemic mixture can be resolved using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.
While this route is feasible, it is less efficient than the route starting from L-glutamine due to the inherent 50% loss of the undesired enantiomer during resolution. The resolution step can also be tedious and requires careful optimization.
Comparative Summary of Synthetic Routes
| Intermediate | Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| 3-Nitrophthalic Acid | Direct Nitration | Phthalic Anhydride | H2SO4, HNO3 | Inexpensive starting materials | Formation of regioisomers, harsh conditions |
| 3-Nitrophthalic Acid | Oxidation | 2-Methyl-3-nitrobenzoic Acid | KMnO4, NaOH | High regioselectivity | Use of hazardous reagents, waste generation |
| 3-Aminopiperidine-2,6-dione | From L-Glutamine | L-Glutamine | Thionyl chloride, Hofmann rearrangement reagents | Enantiomerically pure product, high yield | |
| 3-Aminopiperidine-2,6-dione | Racemic Synthesis and Resolution | Diethyl 2-acetamido-2-(2-cyanoethyl)malonate | Acid/base hydrolysis, dehydrating agent, chiral resolving agent | Inefficient due to 50% loss of enantiomer, tedious resolution |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to key intermediates of Lenalidomide.
Conclusion
The selection of an optimal synthetic route for lenalidomide intermediates is a critical decision in the drug development process. For the phthalic acid moiety, while direct nitration is simple, the oxidation of 2-methyl-3-nitrobenzoic acid offers superior regioselectivity, a crucial factor for avoiding difficult purification steps. For the 3-aminopiperidine-2,6-dione intermediate, the synthesis starting from L-glutamine is demonstrably more efficient and cost-effective than a racemic approach followed by resolution, as it leverages a readily available chiral starting material.
Ultimately, the choice of synthesis will depend on a variety of factors, including cost of starting materials, scalability, safety and environmental considerations, and the desired purity of the final product. This guide provides a foundational understanding of the key considerations and comparative data to aid researchers in making informed decisions for the synthesis of lenalidomide and its analogues.
References
-
Müller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]
-
Chen, N., et al. (2012). An improved and scalable process for the synthesis of lenalidomide. Organic Process Research & Development, 16(8), 1436-1440. [Link]
-
Mahajan, S. S., & Akamanchi, K. G. (2010). A novel and an efficient synthesis of lenalidomide. Tetrahedron Letters, 51(45), 5972-5973. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
